Ethyl 2,4,5-trimethylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

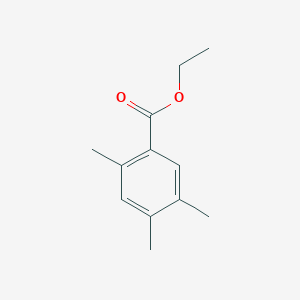

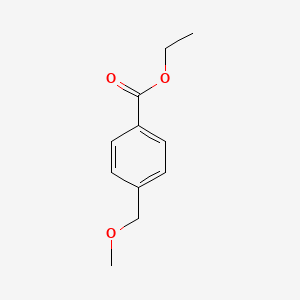

“2,4,5-Trimethylbenzoic acid ethyl ester” is a derivative of benzoic acid. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .

Molecular Structure Analysis

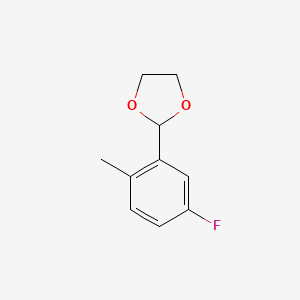

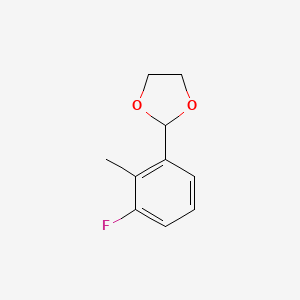

The molecular formula of “2,4,5-Trimethylbenzoic acid” is C10H12O2 . The structure consists of a benzene ring substituted with three methyl groups and a carboxylic acid group .Chemical Reactions Analysis

Esters, including “2,4,5-Trimethylbenic acid ethyl ester”, can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .Mecanismo De Acción

Target of Action

This compound is a derivative of benzoic acid, which is known to interact with various enzymes and receptors in the body . .

Mode of Action

As an ester, it may undergo hydrolysis in the presence of acids or bases, resulting in the formation of 2,4,5-trimethylbenzoic acid and ethanol This reaction could potentially influence its interaction with its targets

Biochemical Pathways

The biochemical pathways affected by 2,4,5-Trimethylbenzoic acid ethyl ester are not well-known. As a derivative of benzoic acid, it might be involved in similar pathways. Benzoic acid derivatives are known to participate in various biochemical reactions, including those involving the metabolism of fatty acids and amino acids . .

Pharmacokinetics

It is known that esters generally have good gastrointestinal absorption and can cross the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .

Result of Action

Given its potential to undergo hydrolysis, it might exert effects similar to those of its hydrolysis products, 2,4,5-trimethylbenzoic acid and ethanol

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-Trimethylbenzoic acid ethyl ester. Factors such as pH can affect the rate of its hydrolysis . Additionally, the presence of other substances in the environment, such as enzymes or other chemicals, could potentially interact with this compound and alter its effects.

Safety and Hazards

While specific safety and hazard information for “2,4,5-Trimethylbenzoic acid ethyl ester” was not found, esters in general are considered hazardous by the OSHA Hazard Communication Standard . They can cause skin and eye irritation, and specific precautions should be taken when handling them, including avoiding dust formation, avoiding breathing mist, gas or vapors, and wearing personal protective equipment .

Propiedades

IUPAC Name |

ethyl 2,4,5-trimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-5-14-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUIMIOFBASHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033290 |

Source

|

| Record name | Ethyl 2,4,5-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86569-86-0 |

Source

|

| Record name | Ethyl 2,4,5-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)